
Tribenzylphosphine
Overview
Description
Tribenzylphosphine is an organophosphorus compound with the molecular formula C21H21P. It is characterized by the presence of three benzyl groups attached to a central phosphorus atom. This compound is known for its utility in various chemical reactions and as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzylphosphine can be synthesized through the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
PCl3+3C6H5CH2OH+3Et3N→(C6H5CH2)3P+3Et3NHCl
The reaction mixture is stirred and maintained at a temperature below 10°C during the addition of triethylamine and benzyl alcohol. After the addition, the mixture is allowed to react at 20-30°C for 10-20 hours. The product is then purified through washing, drying, and distillation .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is typically purified using techniques such as flash column chromatography and concentration of the eluent .
Chemical Reactions Analysis
Types of Reactions: Tribenzylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the benzyl groups are replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metal salts such as palladium chloride and nickel chloride are used in the formation of coordination complexes.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Organic Synthesis
Tribenzylphosphine as a Reducing Agent
TBP is recognized for its effectiveness as a reducing agent in organic synthesis. It facilitates the reduction of carbonyl compounds to alcohols, which is crucial in the synthesis of pharmaceuticals and agrochemicals. The following table summarizes key reactions involving TBP:
Reaction Type | Substrate | Product | Reference |
---|---|---|---|
Reduction | Aldehydes | Primary Alcohols | |
Reduction | Ketones | Secondary Alcohols | |
Phosphination | Alkyl Halides | Phosphonium Salts |
Catalysis in Organometallic Chemistry
Ligand in Metal Complexes
TBP serves as an important ligand in organometallic chemistry. Its coordination with transition metals enhances catalytic activity in various reactions, including cross-coupling and asymmetric hydrogenation. Notable applications include:
- Cross-Coupling Reactions : TBP-ligated metal complexes are employed to facilitate C-C bond formation.
- Asymmetric Hydrogenation : TBP enhances enantioselectivity during hydrogenation processes.
Medicinal Chemistry
Anticancer Applications
Recent studies highlight the potential of TBP-based compounds in cancer therapy. For instance, triphenylphosphine (TPP) derivatives have been explored for their ability to target mitochondria in cancer cells, enhancing therapeutic efficacy while minimizing toxicity to normal cells. The following table outlines some TPP-based anticancer agents:
Compound | Target | Mechanism of Action | IC50 (μM) |
---|---|---|---|
RuZ1 | SK-OV-3 Cancer Cells | Induces apoptosis via mitochondrial pathways | 9.66 ± 1.08 |
RuZ2 | SK-OV-3 Cancer Cells | Disrupts mitochondrial function | 4.05 ± 0.67 |
PDT-PAO-TPP | Various Tumor Cells | Inhibits ATP synthesis and promotes ROS production | Not specified |
These compounds exhibit promising anticancer activity with lower toxicity compared to traditional chemotherapeutics like cisplatin .
Environmental Applications
Role in Sustainable Chemistry
The recycling of triphenylphosphine oxide (TPPO) back to TBP is gaining attention due to environmental concerns regarding phosphorus waste. Research has focused on developing electrochemical methods for this conversion, which not only reduces waste but also recycles valuable phosphorous resources .
Analytical Chemistry
Detection of Metal Ions
TBP is employed as a reagent for the detection of metal ions due to its ability to form stable complexes with various metals. This application is crucial in analytical chemistry for environmental monitoring and quality control.
Case Study 1: Anticancer Efficacy of TPP-Based Complexes
A study evaluated the anticancer effects of TPP-ruthenium complexes on ovarian cancer cell lines, demonstrating significant cytotoxicity and selectivity compared to conventional treatments. The mechanisms involved included disruption of mitochondrial function and induction of apoptosis through specific signaling pathways .
Case Study 2: Electrochemical Recycling of TPPO
Research conducted at Ohio State University showcased a novel method for recycling TPPO into TBP using electrochemical techniques, addressing both environmental and economic concerns associated with phosphorus waste management .
Mechanism of Action
Tribenzylphosphine exerts its effects primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes. The phosphorus atom in this compound donates electron density to the metal center, stabilizing the complex and facilitating reactions such as hydroformylation and cycloaddition .
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but with phenyl groups instead of benzyl groups.
Tributylphosphine: Contains butyl groups instead of benzyl groups.
Trimethylphosphine: Contains methyl groups instead of benzyl groups.
Uniqueness: Tribenzylphosphine is unique due to the presence of benzyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in specific catalytic applications where other phosphines may not be as effective .
Biological Activity
Tribenzylphosphine (TBP) is a phosphine compound known for its diverse biological activities, particularly in the area of medicinal chemistry and cancer research. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including the reaction of benzyl bromide with triphenylphosphine in the presence of a base. The structure of TBP is characterized by a phosphorus atom bonded to three benzyl groups, which enhances its lipophilicity and biological activity.
2.1 Antitumor Activity
Several studies have demonstrated the antitumor efficacy of TBP and its derivatives. For instance, this compound derivatives have shown significant cytotoxic effects against various cancer cell lines, including:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (lung cancer) | 5-10 | Induction of apoptosis via mitochondrial pathways |
TBP Derivative A | HeLa (cervical cancer) | 3-8 | DNA intercalation and cell cycle arrest |
TBP Derivative B | MCF-7 (breast cancer) | 4-12 | Reactive oxygen species (ROS) generation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells.
The biological activity of this compound is attributed to several mechanisms:
- Mitochondrial Targeting : TBP derivatives are known to accumulate in mitochondria, leading to depolarization and subsequent apoptosis in cancer cells .
- DNA Interaction : Some studies suggest that TBP can intercalate with DNA, disrupting replication and transcription processes .
- ROS Generation : The compounds induce oxidative stress within cells, contributing to cell death through apoptosis or necrosis .
3.1 Study on Antitumor Efficacy
A notable study investigated the effects of this compound on A549 lung cancer cells. The results indicated that TBP induced significant cell death through mitochondrial dysfunction, with an observed IC50 value of approximately 7 µM. Flow cytometry analysis revealed an increase in the sub-G1 population, indicative of apoptosis.
3.2 Comparative Analysis with Other Phosphines
Research comparing this compound with other phosphines showed that TBP exhibited superior cytotoxicity against HeLa cells, with IC50 values lower than those observed for triphenylphosphine derivatives. This highlights the potential of TBP as a more effective anticancer agent.
4. Conclusion
This compound demonstrates promising biological activity, particularly as an antitumor agent. Its ability to target mitochondria and interact with DNA positions it as a candidate for further development in cancer therapy. Future research should focus on optimizing its pharmacological properties and exploring its efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tribenzylphosphine, and how can purity be validated?
this compound is typically synthesized via nucleophilic substitution reactions between benzyl halides and phosphine derivatives under inert atmospheres. A common method involves reacting trisodium phosphide with benzyl chloride in anhydrous tetrahydrofuran (THF) at reflux conditions . Post-synthesis, purity is validated using ¹H/³¹P NMR spectroscopy to confirm the absence of oxidized byproducts (e.g., this compound oxide) and elemental analysis (C, H, P) to verify stoichiometry. For crystalline samples, X-ray crystallography provides structural confirmation .
Q. How is this compound utilized in homogeneous catalysis, and what are its key advantages?
this compound acts as a ligand in transition metal catalysts (e.g., Ir, Fe) due to its strong σ-donor and moderate π-acceptor properties. For example, in hydrogen production from formic acid, Fe-tribenzylphosphine complexes enhance catalytic activity by stabilizing low-oxidation-state metal centers and facilitating β-hydride elimination steps . Key advantages include improved catalyst longevity and selectivity compared to bulkier phosphines like triphenylphosphine, as the benzyl groups provide steric flexibility .
Q. What spectroscopic techniques are critical for characterizing this compound-metal complexes?
- ³¹P NMR : Identifies coordination shifts (Δδ ~20–50 ppm) upon metal binding .
- IR Spectroscopy : Detects metal-phosphine stretching vibrations (400–500 cm⁻¹).
- X-ray Absorption Spectroscopy (XAS) : Probes metal center electronic structure and ligand coordination geometry .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirms complex stoichiometry in solution .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound-based catalysts?
Solvent polarity affects ligand dissociation rates: polar solvents (e.g., acetone) destabilize metal-phosphine bonds, reducing catalytic activity. For instance, CoCl₂-tribenzylphosphine oxide complexes exhibit lower stability constants in acetone (log β ~3.5) compared to nitromethane (log β ~4.2) due to competitive solvent coordination . Temperature studies (e.g., Arrhenius plots) reveal activation energies for ligand substitution, guiding optimal reaction conditions (typically 60–80°C for hydrogenation reactions) .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound complexes?
Discrepancies often arise from variations in:
- Metal precursor purity : Trace oxygen or moisture oxidizes phosphine ligands, altering catalytic pathways. Use of glovebox techniques and rigorous substrate drying is critical .
- Substrate-to-catalyst ratios : Kinetic studies (e.g., turnover frequency vs. concentration plots) identify optimal ratios to avoid substrate inhibition .
- Characterization methods : Cross-validate results using multiple techniques (e.g., NMR kinetics, gas chromatography for product quantification) .
Q. How can computational modeling complement experimental data in studying this compound-mediated mechanisms?
Density Functional Theory (DFT) calculations predict:
- Transition states for ligand substitution or oxidative addition steps.
- Electronic effects of benzyl substituents on metal center redox potentials.
- Solvent interactions via implicit/explicit solvation models. For example, DFT studies of Fe-tribenzylphosphine complexes corroborate experimental observations of formate dehydrogenation pathways .
Q. Methodological Guidance
Designing kinetic experiments to probe this compound ligand lability in catalytic cycles:
- Use stopped-flow UV-Vis spectroscopy to monitor rapid ligand dissociation rates.
- Conduct competitive ligand titration with stronger π-acceptors (e.g., CO) to quantify binding constants .
- Apply Eyring analysis to correlate temperature-dependent rate constants with activation parameters (ΔH‡, ΔS‡) .
Addressing discrepancies in X-ray vs. solution-phase structural data for this compound complexes:
- Compare solid-state (X-ray) and solution (NMR/EXAFS) structures to identify lattice packing effects.
- Use variable-temperature NMR to detect dynamic processes (e.g., ligand fluxionality) absent in static solid-state models .
Properties
IUPAC Name |
tribenzylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXORIIYQORRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073385 | |
Record name | Phosphine, tris(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7650-89-7 | |
Record name | Tribenzylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7650-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, tris(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, tris(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, tris(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribenzylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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